CID 156588641

Description

Based on contextual clues from analogous compounds in the literature, it may belong to a class of nitrogen-containing heterocycles or marine-derived metabolites, such as chaetogobosin derivatives or briaviolides, which are frequently studied for their complex stereochemistry and bioactivity .

Properties

Molecular Formula |

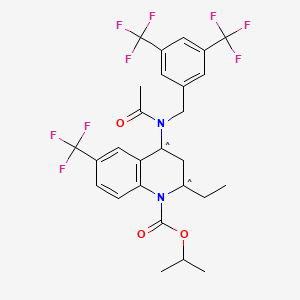

C27H25F9N2O3 |

|---|---|

Molecular Weight |

596.5 g/mol |

InChI |

InChI=1S/C27H25F9N2O3/c1-5-20-12-23(21-11-17(25(28,29)30)6-7-22(21)38(20)24(40)41-14(2)3)37(15(4)39)13-16-8-18(26(31,32)33)10-19(9-16)27(34,35)36/h6-11,14H,5,12-13H2,1-4H3 |

InChI Key |

ICQRVURTZIVZGL-UHFFFAOYSA-N |

Canonical SMILES |

CC[C]1C[C](C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Skeleton and Substituents

- Chaetogobosin Derivatives (e.g., Compounds 3–6) : These share a fused indole-piperazine framework. For example, Compound 5 (C₃₁H₃₄N₂O₈) features a nitro group at C-1′, distinguishing it from CID 156588641 if the latter lacks this substituent .

- Briaviolides (e.g., Compounds 5–7): Marine polyketides with chlorine substituents and acetyl/hexanoyl esters. Briaviolide F (C₂₈H₃₉O₁₀Cl) has a hydroxyl group at C-2 and hexanoyl at C-12, whereas this compound might exhibit alternative esterification patterns .

Table 1: Structural Features of Selected Compounds

| Compound | Molecular Formula | Key Substituents | Unique Features |

|---|---|---|---|

| Chaetogobosin G | C₃₁H₃₄N₂O₈ | Nitro group at C-1′ | Epoxidation-derived stereochemistry |

| Briaviolide F | C₂₈H₃₉O₁₀Cl | 2β-hydroxyl, 12α-hexanoyl | Marine origin, α/β-configurations |

| This compound* | (Hypothetical) | (Inferred: Indole-piperazine core) | Potential halogen or ester groups |

Physicochemical Properties

Solubility and Partition Coefficients

Data from analogous compounds suggest this compound may exhibit moderate solubility and lipophilicity:

- Chaetogobosin D (C₃₁H₃₈N₂O₆) : LogP ~2.5 (estimated), solubility ~50 mg/mL .

- CAS 1254115-23-5 (C₇H₁₄N₂O) : LogP 0.03, solubility 86.7 mg/mL (ESOL) .

Table 2: Comparative Physicochemical Data

| Property | Chaetogobosin D | Briaviolide F | CAS 1254115-23-5 | This compound* |

|---|---|---|---|---|

| Molecular Weight | 534.65 g/mol | 593.21 g/mol | 142.20 g/mol | ~500–600 g/mol |

| LogP | ~2.5 | ~3.1 | 0.03 | ~2.0–3.0 |

| Solubility | 50 mg/mL | Low | 86.7 mg/mL | Moderate |

Spectroscopic and Stereochemical Analysis

NMR and HRESIMS Trends

Stereochemical Configuration

- Relative configurations in chaetogobosins are determined via NOESY (e.g., α-orientation of Me-11 and H-3), while briaviolides use ECD spectra and HMBC correlations to assign β-orientations .

Q & A

Q. How to optimize chromatographic separation for this compound in complex matrices?

- Methodological Answer :

- Screen columns (C18, HILIC) and mobile phases (e.g., acetonitrile/ammonium formate).

- Use Design of Experiments (DoE) to optimize parameters (e.g., gradient time, column temperature) .

Ethical and Reporting Standards

Q. What ethical considerations are critical for human cell line studies with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.